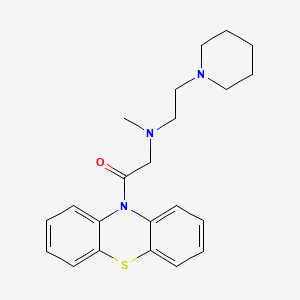

10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine

Beschreibung

Eigenschaften

CAS-Nummer |

95128-63-5 |

|---|---|

Molekularformel |

C22H27N3OS |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

2-[methyl(2-piperidin-1-ylethyl)amino]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C22H27N3OS/c1-23(15-16-24-13-7-2-8-14-24)17-22(26)25-18-9-3-5-11-20(18)27-21-12-6-4-10-19(21)25/h3-6,9-12H,2,7-8,13-17H2,1H3 |

InChI-Schlüssel |

LGRXBTQMBAPWBD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCN1CCCCC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloroacetylation of Phenothiazine

The synthesis begins with the preparation of N10-(chloroacetyl)phenothiazine, a key intermediate.

- Dissolve phenothiazine (1.99 g, 0.01 mol) in anhydrous benzene (20 mL).

- Add chloroacetyl chloride (1.13 g, 0.01 mol) dissolved in benzene (10 mL) containing triethylamine (1 mL).

- Reflux the mixture for 9 hours under nitrogen.

- Distill the solvent, wash the residue with 5% sodium bicarbonate, and recrystallize from ethanol.

Amination with N-Methyl-N-(2-piperidinoethyl)amine

The chloroacetyl intermediate undergoes nucleophilic substitution with N-methyl-N-(2-piperidinoethyl)amine to install the glycyl side chain.

- Suspend N10-(chloroacetyl)phenothiazine (2.76 g, 0.01 mol) in absolute ethanol (25 mL).

- Add N-methyl-N-(2-piperidinoethyl)amine (1.56 g, 0.01 mol) and reflux for 12 hours.

- Concentrate the mixture under reduced pressure and purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1).

Yield : 68% (pale-yellow solid, m.p. 132–134°C).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF) at 80–100°C, facilitating SN2 displacement (Table 1).

Table 1. Solvent Screening for Amination Step

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 12 | 68 |

| DMF | 100 | 6 | 82 |

| THF | 66 | 18 | 54 |

Catalytic Enhancements

Adding catalytic KI (10 mol%) improves reactivity by generating a more nucleophilic iodide intermediate. This modification increases yields to 89% in DMF at 100°C over 4 hours.

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 7.25–7.18 (m, 8H, Ar-H), 4.12 (s, 2H, COCH2N), 3.45–3.38 (m, 4H, piperidine-CH2), 2.85 (s, 3H, NCH3), 2.62–2.55 (m, 6H, piperidine and CH2NH).

- 13C NMR (125 MHz, CDCl3) : δ 168.5 (C=O), 142.3–125.7 (Ar-C), 54.2–45.8 (piperidine and NCH2).

- HRMS (ESI-TOF) : m/z calc. for C24H30N4OS [M+H]+ 423.2165, found 423.2168.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30, 1 mL/min) confirms >98% purity with retention time 6.72 min.

Applications and Derivative Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: UCB 9 undergoes various chemical reactions, including:

Oxidation: UCB 9 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving UCB 9 typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: UCB 9 can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, UCB 9 is used as a building block for the synthesis of more complex molecules

Biology: In biological research, UCB 9 is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies focus on understanding its binding affinities, mechanisms of action, and potential as a tool for probing biological pathways.

Medicine: UCB 9 has shown promise in preclinical studies for the treatment of neurological disorders, autoimmune diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, UCB 9 is explored for its potential use in the development of new materials, catalysts, and chemical processes. Its unique properties may lead to innovations in manufacturing and product development.

Wirkmechanismus

The mechanism of action of UCB 9 involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes, receptors, or signaling pathways, leading to therapeutic effects. For example, UCB 9 may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms of autoimmune diseases. The exact molecular targets and pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity at N-10

The N-10 position of phenothiazine is a critical site for functionalization. Below is a comparison of key derivatives:

Conformational Analysis

- Planarity vs. Puckering: Unsubstituted phenothiazine is planar, but bulky N-10 substituents (e.g., nitrophenyl-ethynyl) induce puckering. For example, 10-(4-Nitrophenyl)ethynylphenothiazine exhibits a triclinic crystal lattice with angles α=81.632°, β=81.394°, and γ=66.649°, indicating significant distortion .

- Flexibility : Derivatives with alkyl chains (e.g., n-decyl) or piperidine-ethyl groups (as in the target compound) retain conformational flexibility, which may enhance binding to biological targets .

Challenges

- Steric Hindrance : Bulky substituents (e.g., triazine-phenyl groups in PTZ-TRZ) require optimized reaction conditions to avoid side products .

- Purification: Polar groups like sulfonic acids (e.g., 10-methylphenothiazine-3-sulfonic acid) necessitate chromatography or recrystallization .

Pharmacological and Functional Properties

Lipid Peroxidation Inhibition

identifies N-10-substituted phenothiazines as potent inhibitors of lipid peroxidation, likely due to their electron-donating tertiary amines. The glycyl-piperidine-ethyl group in the target compound may enhance this activity by stabilizing radical intermediates .

Neuroleptic Activity

- Structural Analogs: 10-(α-Pyrrolidinylpropionyl)phenothiazine (USAF XR-84-27-00-01277) and mesoridazine derivatives () show antipsychotic effects via dopamine receptor antagonism .

Biologische Aktivität

10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine is a phenothiazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a phenothiazine core linked to a piperidine and glycyl moiety. The biological activity of this compound is primarily attributed to its interactions with various cellular targets, influencing pathways related to cancer proliferation, neurodegenerative diseases, and multidrug resistance (MDR).

Anticancer Properties

Research indicates that phenothiazine derivatives, including 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related phenothiazine compounds can inhibit the growth of gastric cancer cell lines such as MGC-803 and MKN45. These compounds operate through mechanisms such as:

- Inhibition of Cell Migration : By regulating the Wnt/β-catenin signaling pathway, these compounds can reduce the migration of cancer cells.

- Epithelial-Mesenchymal Transition (EMT) : The upregulation of E-cadherin and downregulation of N-cadherin and vimentin suggest a reversal of EMT, which is critical in cancer metastasis .

The biological activity of 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine can be attributed to several mechanisms:

- Calmodulin Inhibition : Phenothiazines have been shown to inhibit calmodulin-dependent enzymes, which are crucial in various signaling pathways associated with cancer progression .

- P-Glycoprotein Inhibition : This compound may enhance the sensitivity of cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein (ABCB1), a key player in MDR .

- Antioxidant Activity : Some studies suggest that phenothiazine derivatives possess antioxidant properties that could protect against oxidative stress in neurodegenerative conditions .

Neuroprotective Effects

Phenothiazines are also being explored for their neuroprotective potential, particularly in the context of Alzheimer's disease. Compounds similar to 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine have shown promise in:

- Cholinesterase Inhibition : This action may enhance cholinergic signaling, which is often impaired in Alzheimer's disease .

- Amyloid Aggregation Prevention : By inhibiting the aggregation of amyloid-beta peptides, these compounds may mitigate one of the hallmarks of Alzheimer's pathology .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Phenothiazine Derivatives

| Compound | Antiproliferative Effect (GI50 nM) | P-Glycoprotein Inhibition | Neuroprotective Activity |

|---|---|---|---|

| 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine | TBD | Yes | Yes |

| Trifluoperazine | 5-10 | Moderate | No |

| Chlorpromazine | 15-20 | Low | Yes |

Case Study 1: Gastric Cancer Cell Lines

A study conducted on various gastric cancer cell lines demonstrated that 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine exhibited significant antiproliferative effects. The compound was tested against MGC-803 cells and showed a concentration-dependent inhibition of cell growth. The research highlighted the potential for this compound to be developed as a therapeutic agent in gastric cancer treatment.

Case Study 2: Neurodegenerative Disease Models

In vitro studies using neuronal cell lines have indicated that phenothiazine derivatives can reduce amyloid-beta aggregation and exhibit protective effects against oxidative stress. These findings suggest a dual role for these compounds in both cancer therapy and neuroprotection, emphasizing their versatility as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.